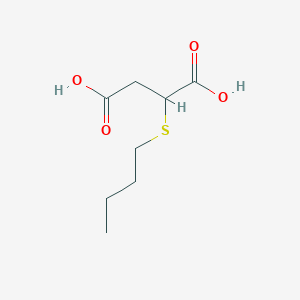
5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves cyclization reactions, as exemplified by Ando et al. (1974), who confirmed the structure of a related compound, 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, through synthesis and degradation studies (Ando, Tokoroyama, & Kubota, 1974). Rozwadowska et al. (2002) synthesized the enantiomerically pure form of another isoquinoline derivative, showcasing the potential for targeted synthesis of specific enantiomers (Rozwadowska, Sulima, & Gzella, 2002).
Molecular Structure Analysis
The detailed molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior. For instance, Yuan et al. (2009) determined the crystal structure of a phosphoramidate isoquinoline derivative, revealing insights into its molecular configuration and intermolecular interactions (Yuan et al., 2009).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions that modify their structure and functional properties. Koltai et al. (1981) explored the synthesis of labeled isoquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Koltai et al., 1981). Furthermore, the work by Kitahara et al. (1991) on the oxidative demethylation of dimethoxyisoquinolines showcases the chemical reactivity of these molecules (Kitahara et al., 1991).
Wissenschaftliche Forschungsanwendungen
Antihypertensive and Vasodilatory Properties
Compounds within the isoquinoline series, including those with dimethoxy substitutions, have been synthesized and tested for their blood pressure-lowering properties. For example, derivatives in the 2-(arylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido [6,1-a]isoquinolin-4-one series displayed significant activity as antihypertensive agents and arteriolar dilators, demonstrating potent inhibition of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Tumor Proliferation Imaging
The compound 18F-ISO-1, an analog within the isoquinoline family, has been explored for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This study showed a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, indicating the compound's potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Antimicrobial Activity
New chalcones incorporating the isoquinoline moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising activity against various bacterial strains and fungi, highlighting the potential of isoquinoline derivatives in developing new antimicrobial agents (Mukhtar et al., 2022).
Cytotoxicity and Anticancer Activity
Isoquinoline derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Novel annulated dihydroisoquinoline heterocycles, for instance, have shown potential as antitumor agents, with specific compounds displaying significant cytotoxicity against various human cancer cell lines (Saleh et al., 2020).
Eigenschaften
IUPAC Name |
5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-14-4-3-13-12(16(14)23-2)5-6-19(17(13)21)11-15(20)18-7-9-24-10-8-18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBPVHJWDCRADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C=C2)CC(=O)N3CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)
![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

